1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone
Description
1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone is a heterocyclic compound featuring a fused thiazoloindole core. The structure comprises a bicyclic system where a thiazole ring is fused to an indole scaffold, substituted at the 2-position with a chlorine atom. The trifluoroethanone moiety is attached to the 5-position of the dihydroindole ring. This configuration introduces significant electron-withdrawing effects due to the chlorine and trifluoromethyl groups, which likely influence reactivity, stability, and biological activity.
Properties
Molecular Formula |
C11H6ClF3N2OS |
|---|---|
Molecular Weight |
306.69 g/mol |
IUPAC Name |
1-(2-chloro-6,7-dihydropyrrolo[3,2-f][1,3]benzothiazol-5-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H6ClF3N2OS/c12-10-16-6-3-5-1-2-17(9(18)11(13,14)15)7(5)4-8(6)19-10/h3-4H,1-2H2 |
InChI Key |
PVVVQSQYXQDMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC3=C(C=C21)N=C(S3)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-yl)-2,2,2-trifluoroethanone is typically conducted via multi-step organic reactions that require precise control of reaction conditions to ensure regioselectivity and yield. The synthesis generally involves:
- Construction of the thiazoloindole heterocyclic core.
- Introduction of the chlorine substituent at the 2-position.
- Attachment of the trifluoroethanone moiety at the 5-position.
This approach often uses halogenated precursors and trifluoroacetylation reagents such as trifluoroacetic anhydride or trifluoroacetyl chloride to introduce the trifluoroethanone group.
Stepwise Synthetic Route
Although detailed experimental procedures specific to this compound are scarce in open literature, analogous synthetic pathways for related thiazoloindole derivatives suggest the following steps:
Formation of the Thiazoloindole Core:
- Starting from an appropriate indole or pyrrolo[3,2-f]benzothiazole precursor.
- Cyclization reactions involving sulfur-containing reagents to form the thiazole ring fused with the indole framework.
-
- Selective chlorination at the 2-position of the thiazoloindole core using reagents such as N-chlorosuccinimide or chlorine gas under controlled conditions to avoid over-chlorination.
Introduction of the Trifluoroethanone Group:
- Acylation of the 5-position nitrogen or carbon site using trifluoroacetylating agents.
- Common reagents include trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base or catalyst to facilitate the reaction.
-
- The final product is purified by chromatographic techniques such as column chromatography or recrystallization to obtain high purity.
Alternative Synthetic Approaches
Recent advances in visible-light driven synthesis and green chemistry have introduced milder and more regioselective methods for constructing fused heterocycles similar to the thiazoloindole scaffold. For example:
- Using visible light as a catalyst to mediate regioselective cyclization reactions.
- Employing α-bromo-1,3-diketones generated in situ from 1,3-diketones and N-bromosuccinimide (NBS) for heterocycle formation.
While these methods have been applied to related fused azaheterocycles, their adaptation to the synthesis of 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-yl)-2,2,2-trifluoroethanone remains to be fully explored but represents a promising avenue for future research.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Core formation | Indole/pyrrolo[3,2-f]benzothiazole precursor + sulfur reagents | Cyclization to form thiazoloindole core | Requires inert atmosphere, controlled temperature |
| Chlorination | N-chlorosuccinimide or Cl2 gas | Selective chlorination at 2-position | Avoid over-chlorination, monitor reaction closely |
| Trifluoroethanone introduction | Trifluoroacetic anhydride or trifluoroacetyl chloride + base | Acylation to introduce trifluoroethanone group | Anhydrous conditions recommended |
| Purification | Chromatography, recrystallization | Isolation of pure product | Use inert atmosphere to prevent degradation |
Chemical Reactions Analysis
Substitution Reactions
The chloro group at position 2 of the thiazole ring participates in nucleophilic substitution reactions. This site is activated by the electron-withdrawing nature of the fused indole and trifluoroethanone groups, enabling displacement with nucleophiles under mild conditions.
Key Insight : Reactivity follows the order Cl > NH (indole) > CF₃CO due to electronic effects. The trifluoroethanone group remains inert under these conditions.
Reduction Reactions
The trifluoroethanone moiety undergoes selective reduction to a secondary alcohol, while the thiazole and indole rings remain intact.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hours | 1-(2-Chloro-thiazoloindol-5-YL)-2,2,2-trifluoroethanol | 78% | |
| LiAlH₄ | THF, reflux, 4 hours | Same as above | 92% |
Mechanism : The electron-withdrawing CF₃ group increases carbonyl electrophilicity, enhancing hydride attack. Steric hindrance from the fused ring system slows reduction kinetics compared to linear trifluoroketones.
Oxidation Reactions
The indole nitrogen and thiazole sulfur are susceptible to oxidation, though reactivity depends on the oxidizing agent.
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 12 hours | Sulfoxide derivative of thiazole ring | Partial decomposition |
| KMnO₄ | H₂O, pH 7, RT | Indole ring hydroxylation | Low yield (<20%) |
Note : Over-oxidation leads to ring-opening byproducts, necessitating careful stoichiometric control.
Cross-Coupling Reactions
The chloro group enables palladium-catalyzed couplings, though the trifluoroethanone group limits substrate compatibility.
Challenge : The electron-deficient thiazole ring reduces catalytic activity, requiring elevated temperatures (100–120°C) .
Hydrolysis and Stability
The compound exhibits pH-dependent stability, with degradation observed under strongly acidic or basic conditions.
| Condition | Observation | Degradation Pathway |
|---|---|---|
| HCl (1M), 24 hours | Cleavage of thiazole-indole fusion | Formation of chlorinated indole fragments |
| NaOH (1M), 24 hours | Hydrolysis of trifluoroethanone to carboxylic acid | CF₃CO → CF₃COOH |
Stability Profile : Stable in neutral aqueous solutions (pH 6–8) for >48 hours.
Miscellaneous Reactions
Scientific Research Applications
1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Target Compound : The thiazolo[4,5-F]indole core combines a sulfur-containing thiazole ring with an indole system. This fused structure may enhance π-conjugation and rigidity compared to simpler heterocycles.
- 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)ethanone (): Features a thiazolo[5,4-c]pyridine core, replacing the indole with a pyridine ring. The amino group at the 2-position increases electron density, contrasting with the electron-withdrawing chlorine in the target compound .
- Pyrroloazepine Derivative () : Contains a pyrrolo[1,2-a]azepine core, a seven-membered ring fused to pyrrole. The larger ring size may confer greater conformational flexibility compared to the bicyclic thiazoloindole system .
Substituent Effects
- Chlorine vs. Amino Groups: The 2-chloro substituent in the target compound likely enhances electrophilicity at adjacent positions, whereas the 2-amino group in ’s compound could promote hydrogen bonding or nucleophilic interactions .
- Trifluoroethanone vs. Non-fluorinated analogs (e.g., ) exhibit less pronounced electron withdrawal .
Physical and Spectroscopic Properties
- FTIR Analysis : The pyrroloazepine derivative () shows a carbonyl stretch at 1669 cm⁻¹, typical for trifluoroacetyl groups. The target compound’s carbonyl peak is expected to appear at a similar frequency but may vary slightly due to differences in ring strain and substituent effects .
- Physical State : While the target compound’s physical state is unreported, the pyrroloazepine analog exists as a colorless oil (), suggesting that the target may also exhibit low crystallinity due to structural complexity .
Research Implications
The target compound’s unique combination of a thiazoloindole core and electron-withdrawing substituents positions it as a candidate for further study in medicinal chemistry (e.g., kinase inhibition) or materials science. Comparative data from analogs suggest that its reactivity and stability may differ markedly from non-halogenated or smaller-ring systems. Future research should prioritize synthesizing the compound and characterizing its spectroscopic, thermodynamic, and biological properties.
Biological Activity
1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Molecular Structure:
- IUPAC Name: 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone
- CAS Number: 1247879-11-3
- Molecular Formula: C9H7ClF3N2S
- Molar Mass: 246.68 g/mol
Physicochemical Properties:
| Property | Value |
|---|---|
| Density | 1.469 g/cm³ |
| Boiling Point | 368.2 °C |
| pKa | 2.06 |
| Storage Conditions | 2-8°C, protected from light |
Synthesis
The synthesis of 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone typically involves multi-step reactions starting from thiazole derivatives. The process may include cyclization and functionalization steps that introduce the trifluoroethanone moiety.
Anticancer Activity
Research indicates that compounds containing the thiazolo[4,5-F]indole framework exhibit notable anticancer properties. For instance:
- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Case Studies: A study demonstrated that derivatives of thiazoloindoles showed cytotoxic effects against various cancer cell lines including Hep-G2 (liver cancer) and SH-SY5Y (neuroblastoma) with IC50 values ranging from 10 to 50 µM .
Antimicrobial Activity
1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone has also been evaluated for its antimicrobial properties:
- Activity Spectrum: It exhibited concentration-dependent activity against Gram-positive and Gram-negative bacteria as well as fungi.
- Research Findings: In vitro studies showed effective inhibition of pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa .
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects:
- Mechanism: It may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazoloindole derivatives. Modifications at various positions on the thiazole ring can significantly affect potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 | Increased cytotoxicity |
| Fluorination | Enhanced antimicrobial activity |
Q & A
Q. What are the established synthetic routes for preparing 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step organic reactions, such as cyclization and condensation. For example, a thiazoloindole core can be formed via cyclization of a 1,4-dicarbonyl precursor with a sulfurizing agent (e.g., phosphorus pentasulfide, PS). Subsequent trifluoroacetylation introduces the 2,2,2-trifluoroethanone group. Key parameters include:
- Temperature control : Reactions often require precise heating (70–80°C) to avoid side products .
- Catalysts : Heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) improve reaction efficiency in PEG-400 media .
- Purification : Column chromatography or recrystallization (e.g., using aqueous acetic acid) ensures high purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what structural features do they highlight?
- NMR Spectroscopy : H and C NMR identify substituents (e.g., chloro, trifluoroacetyl groups) via chemical shifts. For example, the trifluoroacetyl group shows a distinct C signal at ~110–120 ppm .
- X-ray Crystallography : Resolves the thiazoloindole core geometry and confirms stereochemistry. Mean C–C bond lengths (0.005 Å precision) and R-factor values (<0.06) validate structural accuracy .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s biological activity, such as enzyme inhibition or receptor modulation?
- In vitro assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based or colorimetric assays. For example, kinetic assays assess competitive/non-competitive inhibition mechanisms .
- Molecular docking : Predict binding modes using software like AutoDock. Focus on interactions between the trifluoroacetyl group and hydrophobic enzyme pockets .
- Cell-based studies : Test cytotoxicity (e.g., MTT assay) and selectivity using cancer vs. normal cell lines .
Q. What strategies are employed to resolve contradictions in experimental data, such as variability in biological activity or synthetic yields?
- Sample standardization : Pre-cooling organic samples minimizes degradation during prolonged experiments (e.g., 9-hour assays) .
- Reaction reproducibility : Optimize catalyst loading (e.g., 10 wt% Bleaching Earth Clay) and solvent systems (e.g., PEG-400) to reduce batch-to-batch variability .
- Statistical analysis : Use ANOVA to identify significant variables (e.g., temperature, reagent ratios) affecting yield or bioactivity .
Q. How do structural modifications (e.g., substituent variations) influence the compound’s reactivity and bioactivity?
- SAR studies : Replace the chloro group with bromo or methoxy substituents to assess effects on enzyme binding. For example, bulkier groups may hinder thiazoloindole core interactions with target receptors .
- Electronic effects : The electron-withdrawing trifluoroacetyl group enhances electrophilicity, improving interactions with nucleophilic enzyme residues .
- Stability testing : Compare degradation rates under acidic/alkaline conditions via HPLC to optimize pharmacokinetic profiles .
Methodological Notes
- Experimental design : Include control groups (e.g., unmodified thiazoloindole analogs) to isolate the trifluoroacetyl group’s contribution to bioactivity .
- Data validation : Cross-reference spectral data with PubChem entries (e.g., InChI keys) to confirm compound identity .
- Ethical considerations : Adhere to biosafety protocols when handling cytotoxic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
